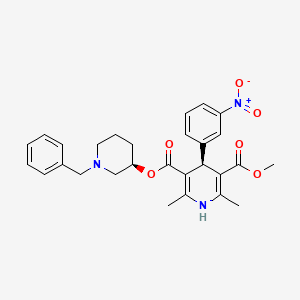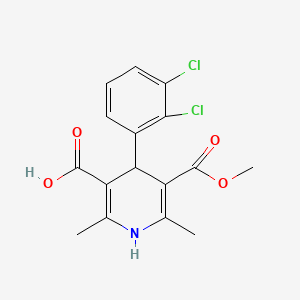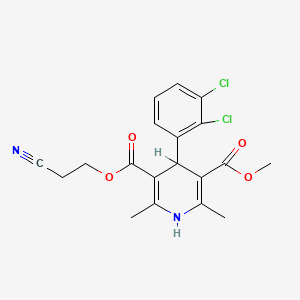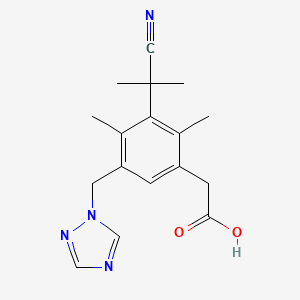
地西他滨杂质 2 (β-异构体)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decitabine Impurity 2 (beta-Isomer) is an impurity of Decitabine . It is a chemotherapeutic pyrimidine nucleoside analogue . The chemical name is (2R,3S,5R)-5-Methoxy-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate . It has a molecular formula of C22H24O6 .
Synthesis Analysis
The synthesis of Decitabine Impurity 2 (beta-Isomer) involves complex chemical reactions. A high-performance liquid chromatography method has been developed and validated for determining related substances of Decitabine . The resolution was achieved on an Inertsil ODS 3V, 250×4.6 mm, 5µm column with a gradient elution at a flow rate of 1.2 mL/min using a mobile phase A as Ammonium acetate buffer solution and mobile phase B as water: acetonitrile (10:90% v/v) at wavelength 254 nm by a UV detector .Molecular Structure Analysis
The molecular structure of Decitabine Impurity 2 (beta-Isomer) can be found in various databases such as PubChem . The molecular weight is 384.43 .Chemical Reactions Analysis
The chemical reactions involving Decitabine Impurity 2 (beta-Isomer) are complex and involve multiple steps. A study has investigated the physicochemical stability of decitabine both in diluted infusion bags and in sterile water reconstituted syringes at 4 °C for 0, 24, 48, and 72 h .Physical and Chemical Properties Analysis
The physical and chemical properties of Decitabine Impurity 2 (beta-Isomer) can be found in databases like PubChem . It has a molecular formula of C22H24O6 .科学研究应用
医药质量控制
地西他滨的 β-异构体是一种重要的杂质,必须对其进行定量分析,以确保地西他滨制剂的纯度和安全性。 高性能液相色谱 (HPLC) 方法已被开发和验证,用于测定药物物质和成品剂型中地西他滨的杂质分布 {svg_1}。这确保了药物符合临床使用的要求。
分析化学中的方法开发
β-异构体在分析方法开发中用作参考化合物。 它有助于仪器校准和验证用于检测和定量地西他滨和其他相关药物中杂质的方法 {svg_2}。
稳定性研究
地西他滨杂质 2 (β-异构体) 用于稳定性研究,以了解地西他滨的降解途径。 这些研究对于确定药物的保质期和储存条件至关重要 {svg_3}。
药代动力学和代谢研究
研究人员研究 β-异构体以了解地西他滨在体内的代谢命运。 这包括研究其吸收、分布、代谢和排泄方式,这对剂量配制至关重要 {svg_4}。
毒理学研究
β-异构体用于毒理学评估,以评估地西他滨杂质的潜在毒性。 这对于确定药物产品中杂质的安全水平很重要 {svg_5}。
合成化学研究
在合成化学中,β-异构体可以用作合成其他化合物的起始材料或中间体。 它提供了对类似化合物在各种条件下的化学行为的见解 {svg_6}。
作用机制
Target of Action
The primary target of Decitabine Impurity 2 (beta-Isomer) is DNA methyltransferases . These enzymes are responsible for adding a methyl group to the DNA molecule, which can significantly affect gene expression .
Mode of Action
Decitabine Impurity 2 (beta-Isomer) is a nucleoside analogue that integrates into cellular DNA and inhibits the action of DNA methyltransferases . This leads to global hypomethylation and corresponding alterations in gene expression .
Biochemical Pathways
The primary biochemical pathway affected by Decitabine Impurity 2 (beta-Isomer) is DNA methylation . By inhibiting DNA methyltransferases, Decitabine Impurity 2 (beta-Isomer) prevents the addition of a methyl group to the DNA molecule, leading to hypomethylation . This hypomethylation can result in the expression of previously silent tumor suppressor genes .
Pharmacokinetics
It is known that the compound is incorporated into dna upon replication . This suggests that its bioavailability and distribution within the body may be influenced by the rate of cell division .
Result of Action
The primary result of the action of Decitabine Impurity 2 (beta-Isomer) is the induction of DNA hypomethylation and corresponding alterations in gene expression . This can lead to the expression of previously silent tumor suppressor genes, which can inhibit the proliferation of cancerous cells .
Action Environment
The action of Decitabine Impurity 2 (beta-Isomer) is division-dependent, meaning the cells have to divide in order for the pharmaceutical to act . Therefore, cancer cells which divide much more rapidly than most other cells in the body will be more severely affected by Decitabine Impurity 2 (beta-Isomer) just because they replicate more .
未来方向
The future directions of research on Decitabine Impurity 2 (beta-Isomer) could involve optimizing dosing schedules to maximize hypomethylation . Combination therapies that augment the epigenetic effect of decitabine will likely improve responses and extend its use for the treatment of other malignancies .
生化分析
Biochemical Properties
Decitabine Impurity 2 (beta-Isomer) plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with DNA methyltransferases, which are enzymes responsible for adding methyl groups to DNA. This interaction can inhibit the activity of DNA methyltransferases, leading to changes in DNA methylation patterns. Additionally, Decitabine Impurity 2 (beta-Isomer) can interact with cytidine deaminase, an enzyme involved in the deamination of cytidine and its analogs. These interactions can affect the stability and activity of the compound in biochemical reactions .
Cellular Effects
Decitabine Impurity 2 (beta-Isomer) has significant effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate T-cell homeostasis and restore immune tolerance in immune thrombocytopenia by promoting the generation and differentiation of regulatory T cells and inhibiting the activation of STAT3 . These effects can lead to changes in the immune response and overall cellular function.
Molecular Mechanism
The molecular mechanism of Decitabine Impurity 2 (beta-Isomer) involves its incorporation into DNA, where it acts as a nucleoside analog. Once incorporated, it can inhibit DNA methyltransferases, leading to DNA hypomethylation and subsequent changes in gene expression. At high doses, Decitabine Impurity 2 (beta-Isomer) can produce DNA adducts that result in DNA synthesis arrest and cytotoxicity. At lower doses, it can induce gene reactivation and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Decitabine Impurity 2 (beta-Isomer) can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the immunomodulatory effects of decitabine, including its impurities, can be sustained over time, leading to prolonged responses in certain conditions such as immune thrombocytopenia . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency.
Dosage Effects in Animal Models
The effects of Decitabine Impurity 2 (beta-Isomer) can vary with different dosages in animal models. At lower doses, the compound may exhibit immunomodulatory effects, while higher doses can lead to cytotoxicity and adverse effects. For example, in studies involving myelodysplastic syndromes, decitabine and its impurities have been shown to induce DNA hypomethylation and alter gene expression at therapeutic doses, while higher doses can result in myelosuppression and other toxic effects .
Metabolic Pathways
Decitabine Impurity 2 (beta-Isomer) is involved in several metabolic pathways, including those mediated by cytidine deaminase and deoxycytidine kinase. These enzymes play a crucial role in the activation and inactivation of the compound. Cytidine deaminase can deaminate the compound, leading to its inactivation, while deoxycytidine kinase can phosphorylate it, converting it into its active form . These metabolic pathways can influence the compound’s efficacy and stability in biological systems.
Transport and Distribution
The transport and distribution of Decitabine Impurity 2 (beta-Isomer) within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported into cells via nucleoside transporters, where it is subsequently phosphorylated by kinases to generate its active form. Once inside the cell, the compound can be distributed to different cellular compartments, including the nucleus, where it exerts its effects on DNA methylation and gene expression .
Subcellular Localization
Decitabine Impurity 2 (beta-Isomer) is primarily localized in the nucleus, where it interacts with DNA and DNA methyltransferases. The compound’s subcellular localization is crucial for its activity, as it needs to be incorporated into DNA to exert its effects. Additionally, the compound may undergo post-translational modifications that direct it to specific nuclear compartments, further influencing its activity and function .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Decitabine Impurity 2 (beta-Isomer) involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": ["5-Azacytosine", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol"], "Reaction": ["1. Methyl iodide is added to a solution of 5-Azacytosine in anhydrous methanol to form N-methyl-5-azacytosine.", "2. Sodium hydroxide is added to the solution to form the sodium salt of N-methyl-5-azacytosine.", "3. Hydrochloric acid is added to the solution to protonate the N-methyl-5-azacytosine and form 5-methylcytosine.", "4. Sodium bicarbonate is added to the solution to deprotonate the 5-methylcytosine and form the corresponding salt.", "5. The salt is extracted with ethyl acetate and the organic layer is dried over sodium sulfate.", "6. The solvent is removed under reduced pressure to obtain the crude product.", "7. The crude product is purified by column chromatography using a mixture of ethyl acetate and methanol as the eluent to obtain Decitabine Impurity 2 (beta-Isomer)."] } | |
CAS 编号 |
78185-65-6 |
分子式 |
C22H24O6 |
分子量 |
384.4 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20+/m0/s1 |
InChI 键 |
MTMWQYDEGWXCTH-XUVXKRRUSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)OC)OC(=O)C3=CC=C(C=C3)C |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)
phosphoryl]acetic acid](/img/structure/B601002.png)



![1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine](/img/structure/B601008.png)
![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)
![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)


